Cas no 1208989-40-5 ([3-amino-1-(hydroxymethyl)cyclobutyl]methanol)

[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol is a cyclobutane derivative featuring both amino and hydroxymethyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclobutane ring structure contributes to stereochemical control in complex molecule assembly, while the dual hydroxyl groups enhance solubility and reactivity for further functionalization. The presence of the amino group allows for selective modifications, including amidation or reductive amination, expanding its utility in medicinal chemistry. This compound is particularly valuable in the development of constrained peptidomimetics and bioactive small molecules, where its balanced polarity and structural stability are advantageous. Suitable for research-scale applications, it offers a reliable building block for synthetic chemists.
[3-amino-1-(hydroxymethyl)cyclobutyl]methanol structure
1208989-40-5 structure
Product Name:[3-amino-1-(hydroxymethyl)cyclobutyl]methanol
CAS No:1208989-40-5
MF:C6H13NO2
MW:131.172921895981
MDL:MFCD19215730
CID:3160543
PubChem ID:55285809
Update Time:2025-06-15

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-1,1-cyclobutanedimethanol
    • [3-amino-1-(hydroxymethyl)cyclobutyl]methanol
    • DTXSID10717455
    • 1,1-Cyclobutanedimethanol, 3-amino-
    • AKOS006352796
    • EN300-322604
    • PB33455
    • MFCD19215730
    • SCHEMBL12037344
    • AS-34948
    • CS-0052990
    • F2147-4115
    • (3-Aminocyclobutane-1,1-diyl)dimethanol
    • 1208989-40-5
    • 3-AMino-1,1-cyclobutanedi...
    • IYB98940
    • (3-amino-1-(hydroxymethyl)cyclobutyl)methanol
    • 899-925-8
    • MDL: MFCD19215730
    • Inchi: 1S/C6H13NO2/c7-5-1-6(2-5,3-8)4-9/h5,8-9H,1-4,7H2
    • InChI Key: ZGAVNCNNYZDUIW-UHFFFAOYSA-N
    • SMILES: OCC1(CO)CC(C1)N

Computed Properties

  • Exact Mass: 131.094628657g/mol
  • Monoisotopic Mass: 131.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 93.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 66.5Ų

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol Pricemore >>

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[3-amino-1-(hydroxymethyl)cyclobutyl]methanol Suppliers

Amadis Chemical Company Limited
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(CAS:1208989-40-5)[3-amino-1-(hydroxymethyl)cyclobutyl]methanol
Order Number:A1038334
Stock Status:in Stock
Quantity:500mg/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:03
Price ($):248.0/858.0
Email:sales@amadischem.com

Additional information on [3-amino-1-(hydroxymethyl)cyclobutyl]methanol

Professional Introduction to [3-amino-1-(hydroxymethyl)cyclobutyl]methanol (CAS No: 1208989-40-5)

[3-amino-1-(hydroxymethyl)cyclobutyl]methanol is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, identified by its CAS number 1208989-40-5, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both amino and hydroxymethyl functional groups makes it a versatile intermediate, offering opportunities for further chemical modifications and biological evaluations.

The structural framework of [3-amino-1-(hydroxymethyl)cyclobutyl]methanol consists of a cyclobutyl ring substituted with an amino group at the 3-position and a hydroxymethyl group at the 1-position. This configuration provides a rich scaffold for interactions with biological targets, making it a promising candidate for the synthesis of novel therapeutic agents. The cyclobutyl moiety, in particular, is known for its ability to influence the conformational flexibility and binding affinity of molecules, which is a critical factor in drug design.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. [3-amino-1-(hydroxymethyl)cyclobutyl]methanol has been explored as a potential lead compound in several research studies. Its unique structural features suggest that it may interact with enzymes or receptors involved in metabolic disorders, inflammation, and other pathological conditions. Preliminary studies have indicated that this compound exhibits promising pharmacological properties, which warrant further investigation.

One of the most intriguing aspects of [3-amino-1-(hydroxymethyl)cyclobutyl]methanol is its potential as a building block for more complex molecules. The presence of both amino and hydroxymethyl groups allows for diverse chemical modifications, including acylation, alkylation, and coupling reactions. These modifications can be tailored to enhance specific pharmacological profiles or to improve solubility and bioavailability. Such flexibility makes this compound an attractive choice for medicinal chemists seeking to develop new drugs.

Recent advances in computational chemistry have also contributed to the renewed interest in [3-amino-1-(hydroxymethyl)cyclobutyl]methanol. Molecular modeling studies have been employed to predict the binding modes of this compound with various biological targets. These simulations have provided valuable insights into its potential interactions and have guided the design of more potent derivatives. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce the time required to bring new therapeutic agents to market.

The synthesis of [3-amino-1-(hydroxymethyl)cyclobutyl]methanol presents both challenges and opportunities for synthetic chemists. The cyclobutyl ring requires careful handling to maintain its integrity during functionalization reactions. However, modern synthetic methodologies have made significant progress in addressing these challenges. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled the efficient preparation of complex cyclic compounds like this one.

As research continues to uncover new therapeutic targets and mechanisms, the demand for versatile intermediates like [3-amino-1-(hydroxymethyl)cyclobutyl]methanol is expected to grow. Its unique structural features and potential biological activity make it a valuable asset in the pharmaceutical industry. By exploring its full synthetic and pharmacological potential, scientists can contribute to the development of innovative treatments for a wide range of diseases.

In conclusion, [3-amino-1-(hydroxymethyl)cyclobutyl]methanol (CAS No: 1208989-40-5) represents a significant advancement in chemical pharmaceutical research. Its structural versatility, combined with its promising pharmacological properties, positions it as a key intermediate in drug development. As further studies are conducted, this compound is likely to play an increasingly important role in the discovery and synthesis of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1208989-40-5)[3-amino-1-(hydroxymethyl)cyclobutyl]methanol
A1038334
Purity:99%/99%
Quantity:500mg/5g
Price ($):248.0/858.0
Email